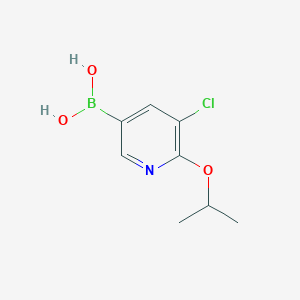
5-Chloro-6-isopropoxypyridine-3-boronic acid
Descripción general
Descripción
“5-Chloro-6-isopropoxypyridine-3-boronic acid” is a chemical compound with the molecular formula C8H11BClNO3 . It’s used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “5-Chloro-6-isopropoxypyridine-3-boronic acid” can be represented by the SMILES stringCC(C)Oc1ncc(cc1Cl)B(O)O . Physical And Chemical Properties Analysis
The molecular weight of “5-Chloro-6-isopropoxypyridine-3-boronic acid” is 215.44 . The predicted boiling point is 349.7±52.0 °C .Aplicaciones Científicas De Investigación
Solvent Extraction and Boron Recovery
Research on aliphatic 1,3-diols, including molecules similar to 5-Chloro-6-isopropoxypyridine-3-boronic acid, has shown efficiency in the solvent extraction of boric acid from aqueous solutions. These compounds have been demonstrated to recover boron effectively from organic phases, highlighting their potential in environmental and analytical chemistry to address water pollution and resource loss associated with boronic acid production processes. The study by Karakaplan et al. (2004) on the extraction behavior of boron and its recovery showcases the relevance of such compounds in enhancing boron extraction techniques (Karakaplan et al., 2004).
Catalysis in Organic Synthesis
Boronic acids, including derivatives of 5-Chloro-6-isopropoxypyridine-3-boronic acid, play a crucial role in organic synthesis, particularly in catalysis. Hashimoto et al. (2015) discovered a new boronic acid catalysis enabling highly enantioselective aza-Michael additions, illustrating the compound's utility in the synthesis of densely functionalized cyclohexanes. This discovery underscores the versatility of boronic acids in catalyzing reactions that are fundamental to the development of pharmaceuticals and advanced materials (Hashimoto et al., 2015).
Development of PET Radioligands
The synthesis of MK-1064, a radioligand for imaging orexin-2 receptor, involved 5-(chloropyridin-3-yl)boronic acid, a compound related to 5-Chloro-6-isopropoxypyridine-3-boronic acid. Gao et al. (2016) highlighted the compound's role in developing new PET radioligands, demonstrating its importance in neuroimaging and the study of neurological disorders. This research contributes to the advancement of diagnostic tools for conditions like sleep disorders and Alzheimer's disease (Gao et al., 2016).
Advancements in Green Chemistry
In the realm of sustainable chemistry, Arnold et al. (2008) developed novel catalysts based on N,N-di-isopropylbenzylamine-2-boronic acid derivatives for direct amide formation between carboxylic acids and amines. This research emphasizes the role of boronic acid derivatives in facilitating more environmentally friendly synthetic methods, underscoring the compound's contribution to reducing the ecological impact of chemical manufacturing (Arnold et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
(5-chloro-6-propan-2-yloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUBGVPFZYGJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675116 | |
| Record name | {5-Chloro-6-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-isopropoxypyridine-3-boronic acid | |
CAS RN |
1150114-69-4 | |
| Record name | B-[5-Chloro-6-(1-methylethoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {5-Chloro-6-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1454228.png)
![3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454229.png)
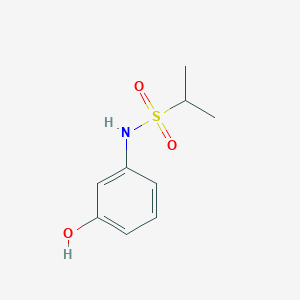

![1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1454235.png)

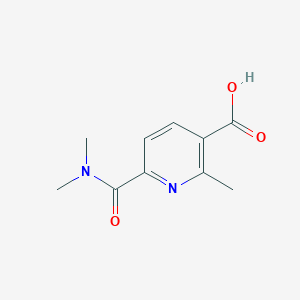

![4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1454239.png)
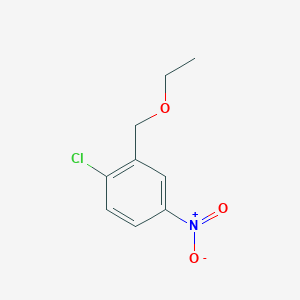


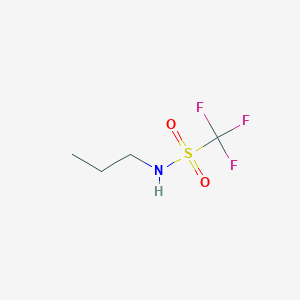
![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)